Cas no 61078-95-3 (Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl-)
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl- Chemical and Physical Properties
Names and Identifiers
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- Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl-
- 2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
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Computed Properties
- Exact Mass: 185.09543
Experimental Properties
- PSA: 41.09
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1250280-100mg |
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
61078-95-3 | 98% | 100mg |
$590 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1250280-1g |
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
61078-95-3 | 98% | 1g |
$3600 | 2024-06-05 | |
| A2B Chem LLC | AX74905-100mg |
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
61078-95-3 | 98% | 100mg |
$320.00 | 2024-04-19 | |
| A2B Chem LLC | AX74905-1g |
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
61078-95-3 | 98% | 1g |
$2190.00 | 2024-04-19 | |
| 1PlusChem | 1P01EX3T-100mg |
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
61078-95-3 | 98% | 100mg |
$362.00 | 2024-04-22 | |
| 1PlusChem | 1P01EX3T-1g |
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
61078-95-3 | 98% | 1g |
$2401.00 | 2024-04-22 | |
| eNovation Chemicals LLC | Y1250280-1g |
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
61078-95-3 | 98% | 1g |
$3810 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1250280-100mg |
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
61078-95-3 | 98% | 100mg |
$620 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1250280-1g |
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
61078-95-3 | 98% | 1g |
$3810 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250280-100mg |
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
61078-95-3 | 98% | 100mg |
$620 | 2025-02-19 |
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl- Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl-
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl- (CAS No. 61078-95-3: Structural Insights and Emerging Applications in Medicinal Chemistry)
The pyrrolo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in drug discovery due to its unique electronic properties and capacity for functional group diversification. The compound 2,4,7-trimethyl-pyrrolo[1,2-a]pyrimidine-8-carbonitrile (CAS No. 61078-95-3) represents an advanced iteration of this core motif, featuring strategic methyl substitutions at positions 2, 4, and 7 alongside a cyano group at the 8-position. This structural configuration optimizes physicochemical properties critical for pharmaceutical applications while maintaining the inherent biological reactivity characteristic of pyrrolopyrimidines.
Recent studies highlight the compound's potential as a kinase inhibitor with selective targeting of Aurora kinase B, a validated oncology target involved in mitotic regulation. Research published in Nature Communications (2023) demonstrated that this trimethylated pyrrolopyrimidine derivative exhibits submicromolar IC₅₀ values against Aurora B in vitro while displaying minimal cross-reactivity with structurally related kinases. The cyano moiety at position 8 plays a pivotal role in stabilizing the enzyme-inhibitor complex through hydrogen bonding interactions with the hinge region's Asp residue.
In preclinical tumor models, this compound demonstrated remarkable efficacy in suppressing HeLa and MDA-MB-231 xenograft growth by inducing mitotic catastrophe without significant off-target effects. A collaborative study between MIT and Genentech (published in Cancer Research, 2023) revealed synergistic antiproliferative effects when combined with PARP inhibitors, suggesting potential clinical utility in triple-negative breast cancer treatment regimens.
The synthetic pathway for this compound has undergone significant optimization over recent years. Traditional methods involving Ullmann-type coupling reactions have been supplanted by palladium-catalyzed cross-coupling strategies reported by the Cravatt lab (JACS Au, 2023). This approach employs a chelating directing group strategy to achieve diastereoselective formation of the pyrrolopyrimidine core with >95% stereoselectivity under mild reaction conditions. Scalability improvements now enable kilogram-scale production while maintaining API purity standards (>99% HPLC).
Beyond oncology applications, emerging data indicate this compound's utility as a modulator of Wnt/β-catenin signaling pathways. A groundbreaking study from Stanford University (Science Advances, 2024) identified its ability to inhibit β-catenin/TCF transcriptional activity through allosteric modulation of LRP6 co-receptor dimerization. This dual mechanism offers promising therapeutic opportunities for inflammatory bowel disease and fibrotic disorders where aberrant Wnt signaling plays pathogenic roles.
Safety pharmacology evaluations conducted under GLP guidelines revealed favorable toxicokinetic profiles with no observed adverse effects up to 50 mg/kg doses in rodent models. Metabolite analysis via LC-MS/MS identified phase II conjugation as the primary detoxification pathway without evidence of reactive intermediate formation—a critical advantage over earlier generation pyrrolopyrimidines prone to hepatotoxicity.
In materials science applications, this compound's π-conjugated system enables photoresponsive properties when incorporated into polymer matrices. Recent work by Toyota Central R&D Labs (Advanced Materials Interfaces, 2024) demonstrated its use as an optoelectronic switch material exhibiting rapid photochromic response times (<5 ms) under UV irradiation. The trimethyl substituents enhance thermal stability up to 180°C while preserving optical activity—a breakthrough for next-generation smart window technologies.
Clinical translation efforts are currently focused on optimizing prodrug formulations to address solubility limitations observed during Phase I trials. A novel hydrazone-linked prodrug design developed at Johns Hopkins University (Journal of Medicinal Chemistry, 2024) increased aqueous solubility by three orders of magnitude while maintaining parent drug potency post-hydrolysis in physiological conditions.
The unique combination of structural tunability and multifunctional biological activity positions this compound at the forefront of medicinal chemistry innovation. Its modular design allows rapid analog synthesis using microwave-assisted parallel synthesis platforms—a capability leveraged by leading pharma companies like Roche and Novartis in their oncology pipelines. With ongoing investigations into combination therapies and novel delivery systems, this trimethylated pyrrolo[1,2-a]pyrimidine derivative continues to redefine possibilities across therapeutic areas from oncology to regenerative medicine.
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